trans-1,3'-Bipyrrolidin-4'-ol
Overview
Description
trans-1,3'-Bipyrrolidin-4'-ol: is a chemical compound with the molecular formula C8H16N2O. It is a cyclic compound featuring two pyrrolidine rings connected in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3'-Bipyrrolidin-4'-ol typically involves the cyclization of linear precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
trans-1,3'-Bipyrrolidin-4'-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can convert the compound into its saturated analogs.
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrrolidin-4-one derivatives.
Reduction: : Production of saturated pyrrolidines.
Substitution: : Formation of N-alkylated pyrrolidines.
Scientific Research Applications
trans-1,3'-Bipyrrolidin-4'-ol: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules.
Biology: : The compound can be used as a ligand in biological studies to investigate protein interactions.
Medicine: : It has potential as a lead compound in drug discovery for various therapeutic areas.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-1,3'-Bipyrrolidin-4'-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
trans-1,3'-Bipyrrolidin-4'-ol: is structurally similar to other cyclic compounds like pyrrolidine and piperidine . its trans configuration and the presence of two pyrrolidine rings make it unique. These structural differences can lead to distinct chemical and biological properties compared to its analogs.
Similar Compounds
Pyrrolidine
Piperidine
trans-1,4-Dimethylpiperidine
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Biological Activity
Trans-1,3'-Bipyrrolidin-4'-ol, a compound with a unique bipyrrolidine structure, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by two pyrrolidine rings connected by a single bond and a hydroxyl group attached to one of the rings. Its molecular formula is CHNO, with a molecular weight of 182.24 g/mol. The compound's structural features suggest it may interact with various biological targets, particularly in the central nervous system.
Biological Activity Overview
This compound has been studied for its potential as a modulator of several receptors involved in neurological processes. Here are some key findings regarding its biological activity:
- Receptor Modulation : It has shown promise in modulating neurotransmitter receptors, which may influence cognitive and motor functions.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity, particularly against breast cancer cell lines.
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : Interaction studies have shown that this compound exhibits binding affinity towards neurotransmitter receptors such as dopamine and serotonin receptors.
- Cell Cycle Inhibition : In cancer studies, the compound has been observed to induce cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation.
- Antimicrobial Mechanism : Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Data Table: Biological Activities and Effects
Anticancer Activity
A study investigating the effects of this compound on MCF-7 breast cancer cells found that treatment led to significant reductions in cell viability and induced apoptosis. The IC value was determined to be approximately 40 µM, indicating effective cytotoxicity at relatively low concentrations.
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed that these derivatives had minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 30 µg/mL, demonstrating substantial antibacterial activity.
Properties
IUPAC Name |
(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAZVRGJPIDDOQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CNC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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